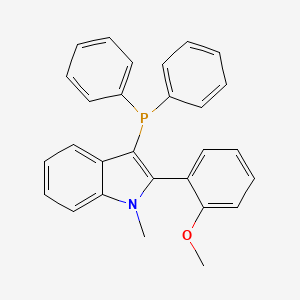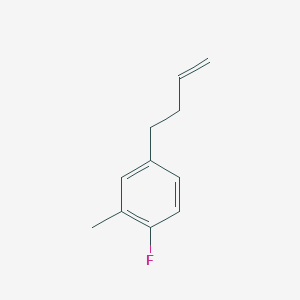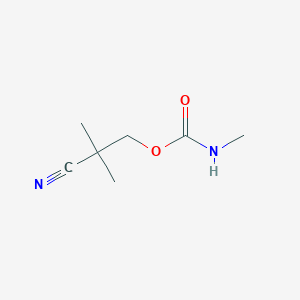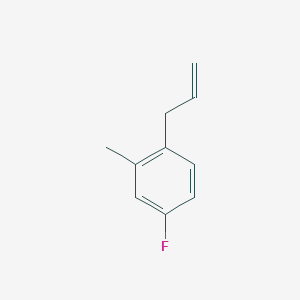
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% (4F3MPMB) is a fluorinated organic compound that is widely used in scientific research. It is a colorless liquid with a boiling point of 107°C and a melting point of -97°C. 4F3MPMB has a variety of applications in organic chemistry, including as a starting material for synthesizing other compounds and as a reagent for chemical reactions. In addition, 4F3MPMB is used in scientific research for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for a variety of applications. It is used as a reagent for chemical reactions, such as the synthesis of other compounds. It is also used as a starting material for organic synthesis. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is used in scientific research for its biochemical and physiological effects. It has been used to study the effects of fluorinated compounds on the human body, as well as to study the effects of fluorinated compounds on enzymes and other proteins.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is not fully understood. It is believed that the compound binds to proteins and enzymes in the body, which can lead to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% are not fully understood. However, it is believed that the compound can bind to proteins and enzymes in the body, leading to changes in their activity. It is also believed that the compound can interact with other compounds in the body, leading to changes in their activity. In addition, 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% may interact with cell membranes, leading to changes in their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, making it an attractive option for researchers. In addition, the compound is relatively stable and has a low boiling point, making it easy to handle and store. Furthermore, the compound is soluble in most organic solvents, making it easy to use in reactions.
However, there are some limitations to using 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% in laboratory experiments. The compound is highly toxic and can be harmful if inhaled or ingested. In addition, the compound is volatile and can easily evaporate, making it difficult to handle and store. Finally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97%. One potential direction is to further study the biochemical and physiological effects of the compound. Another potential direction is to develop new methods for synthesizing the compound. In addition, there is potential to study the interactions between 4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% and other compounds, and to develop new applications for the compound in scientific research. Finally, there is potential to develop new methods for handling and storing the compound, as well as to develop new methods for using the compound in laboratory experiments.
Synthesemethoden
4-(4-Fluoro-3-methylphenyl)-2-methyl-1-butene, 97% is typically synthesized through an alkylation reaction, which involves the reaction of an alkyl halide with a base or an alcohol. The alkyl halide is reacted with a base such as sodium hydroxide or potassium hydroxide, or with an alcohol such as methanol or ethanol. The reaction is typically carried out in a solvent such as ethanol or isopropanol. The reaction can be catalyzed by a Lewis acid such as boron trifluoride or aluminum chloride. The reaction typically proceeds in two steps: the first step is a nucleophilic substitution reaction in which the alkyl halide is replaced by the base or alcohol, and the second step is an elimination reaction in which the product is formed.
Eigenschaften
IUPAC Name |
1-fluoro-2-methyl-4-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F/c1-9(2)4-5-11-6-7-12(13)10(3)8-11/h6-8H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJOQUHVTYDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



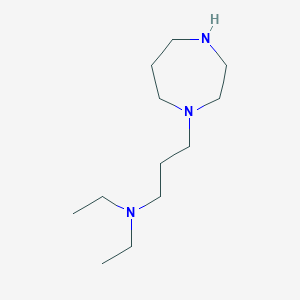
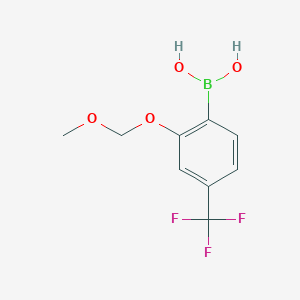
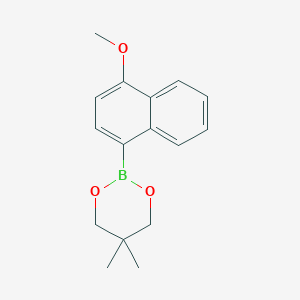
![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)

